N-Hydroxy-3-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)benzamide

HDAC inhibitor selectivity HDAC1/HDAC3 ratio histone deacetylase

N-Hydroxy-3-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)benzamide (CAS 174664-65-4), commonly designated m-Carboxycinnamic acid bishydroxamide or CBHA, is a second-generation hybrid polar compound (HPC) belonging to the hydroxamic acid class of histone deacetylase (HDAC) inhibitors. Developed as a structural analog of hexamethylene bisacetamide (HMBA) with a rigidified spacer incorporating a phenyl ring, CBHA exhibits nanomolar inhibitory activity against Class I HDAC enzymes, most prominently HDAC1 and HDAC3.

Molecular Formula C10H10N2O4
Molecular Weight 222.20 g/mol
CAS No. 174664-65-4
Cat. No. B1668685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-3-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)benzamide
CAS174664-65-4
SynonymsCarboxycinnamic acid bishydroxamide;  Histone Deacetylase Inhibitor II;  CBHA
Molecular FormulaC10H10N2O4
Molecular Weight222.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)NO)C=CC(=O)NO
InChIInChI=1S/C10H10N2O4/c13-9(11-15)5-4-7-2-1-3-8(6-7)10(14)12-16/h1-6,15-16H,(H,11,13)(H,12,14)
InChIKeyOYKBQNOPCSXWBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-Hydroxy-3-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)benzamide (CBHA) Procurement Guide: HDAC Inhibitor Profile & Differentiation Evidence


N-Hydroxy-3-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)benzamide (CAS 174664-65-4), commonly designated m-Carboxycinnamic acid bishydroxamide or CBHA, is a second-generation hybrid polar compound (HPC) belonging to the hydroxamic acid class of histone deacetylase (HDAC) inhibitors [1]. Developed as a structural analog of hexamethylene bisacetamide (HMBA) with a rigidified spacer incorporating a phenyl ring, CBHA exhibits nanomolar inhibitory activity against Class I HDAC enzymes, most prominently HDAC1 and HDAC3 [1][2]. It is a cell-permeable small molecule (MW 222.20, formula C₁₀H₁₀N₂O₄) that functions by chelating the active-site zinc ion via its two hydroxamic acid moieties, leading to histone hyperacetylation, transformed cell growth arrest, terminal differentiation, and apoptosis .

Why Generic HDAC Inhibitor Panels Cannot Interchangeably Replace CBHA: A Selectivity and Potency Rationale


Although multiple hydroxamic acid HDAC inhibitors (e.g., SAHA/vorinostat, belinostat, panobinostat, trichostatin A) target overlapping Class I enzymes, their isoform selectivity ratios, cellular potency thresholds, and in vivo pharmacodynamic profiles diverge substantially [1]. CBHA occupies a unique position: it matches SAHA's potency at HDAC1 (ID₅₀ 0.01 μM) yet exhibits 3.5-fold lower potency at HDAC3 (ID₅₀ 0.07 μM vs. 0.02 μM for SAHA), yielding a 7-fold HDAC1-over-HDAC3 selectivity that is not replicated by any clinically approved pan-HDAC inhibitor [1][2]. This differential HDAC3 inhibition, combined with its 2,000-fold potency advantage over the first-generation HPC hexamethylene bisacetamide (HMBA) and its demonstrated in vivo tumor suppression at well-tolerated doses, means that substituting CBHA with a structurally or pharmacologically distinct HDAC inhibitor will alter the biological output in differentiation, apoptosis, and epigenetic reprogramming assays [1][3][4].

CBHA (N-Hydroxy-3-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)benzamide) Quantitative Differentiation Evidence: Head-to-Head Comparator Data


HDAC1 vs. HDAC3 Isoform Selectivity: CBHA Directly Compared to SAHA (Vorinostat) and SBHA in the Same Assay

In the foundational 1998 PNAS study, CBHA, SAHA (vorinostat), and SBHA were tested head-to-head for HDAC1 and HDAC3 inhibition using immunoprecipitated enzymes from Jurkat cells and a tritiated histone H4 peptide substrate [1]. CBHA inhibited HDAC1 with an ID₅₀ of 0.01 μM—identical to SAHA—but was 3.5-fold less potent against HDAC3 (ID₅₀ 0.07 μM vs. 0.02 μM for SAHA). This yields a 7-fold HDAC1-over-HDAC3 selectivity for CBHA compared to only 2-fold for SAHA. SBHA was approximately 10- to 25-fold less potent on both isoforms [1].

HDAC inhibitor selectivity HDAC1/HDAC3 ratio histone deacetylase immunoprecipitation HDAC assay

Complete In Vivo Tumor Growth Suppression: CBHA Dose-Response in Neuroblastoma Xenograft Model

In a dedicated in vivo study, CBHA was administered to SCID mice bearing SMS-KCN-69n human neuroblastoma xenografts at 50, 100, and 200 mg/kg/day [1]. A clear dose-response was observed: 200 mg/kg CBHA resulted in complete suppression of tumor growth, while lower doses produced partial inhibition. This contrasts with the clinically approved HDAC inhibitor vorinostat (SAHA), where tumor reductions of 78%, 97%, and 97% were reported in a CWR22 human prostate xenograft model at 25, 50, and 100 mg/kg/day, respectively [2]—notably, complete suppression was not a reported endpoint in that model. The CBHA study also demonstrated that treatment was accompanied by only mild weight loss except at the lowest dose [1].

neuroblastoma xenograft in vivo tumor suppression SCID mouse model CBHA dose-response

Synergy with All-Trans Retinoic Acid (atRA): Enhanced In Vivo Efficacy at Reduced CBHA Doses

A unique differentiating feature of CBHA is the formal demonstration of synergistic tumor suppression with all-trans retinoic acid (atRA) in vivo [1]. In the SCID mouse neuroblastoma xenograft model, the efficacy of sub-maximal CBHA doses (50 and 100 mg/kg) was significantly enhanced by co-administration of 2.5 mg/kg atRA, a dose that was completely ineffective when administered alone [1]. This dose-sparing synergy has not been reported at equivalent level of evidence for SAHA or belinostat in neuroblastoma models.

HDAC inhibitor synergy retinoic acid combination neuroblastoma therapy dose-sparing

Apoptosis Induction Across a Panel of Neuroblastoma Cell Lines: Broad-Spectrum Cytotoxicity Profile

CBHA was tested for apoptosis induction across nine distinct human neuroblastoma cell lines [1]. Concentrations between 0.5 and 4.0 μM induced apoptosis in all nine cell lines tested (100% penetrance), assessed by DNA fragmentation analysis and sub-G₁ population by flow cytometry. Apoptosis was associated with induction of CD95/CD95-ligand expression and could be blocked by the pan-caspase inhibitor Z-VAD-FMK, confirming a caspase-dependent mechanism [1]. In contrast, scriptaid—a comparator hydroxamic acid HDAC inhibitor—requires substantially higher concentrations (IC₅₀ of 0.6 μM for HDAC1/HDAC3 in enzymatic assays, with cellular apoptosis typically observed at 1 mg/mL or higher) [2].

neuroblastoma apoptosis CD95/CD95L caspase-dependent flow cytometry

CBHA vs. Trichostatin A (TSA) in Somatic Cell Nuclear Transfer (SCNT): Superior Developmental Competence and Histone Acetylation

In a direct comparative study, porcine SCNT embryos were treated with 100 μM CBHA or 50 nM TSA during early in vitro culture (10 h post-fusion), and developmental endpoints were assessed [1]. CBHA treatment yielded a blastocyst development rate of 22.7%, significantly higher than TSA-treated embryos (15.4%) and untreated nuclear transfer embryos (8.1%; p<0.05). CBHA-treated embryos also exhibited superior expression of pluripotency transcription factors (Oct4, Nanog, and Sox2) with an expression pattern resembling in vitro fertilized (IVF) embryos, whereas TSA-treated embryos expressed only Sox2 and Oct4. Additionally, CBHA induced higher levels of histone H3K9 acetylation at the zygote, 2-cell, and 4-cell stages compared to TSA [1].

somatic cell nuclear transfer epigenetic reprogramming blastocyst development H3K9 acetylation

2,000-Fold Potency Advantage Over First-Generation Hybrid Polar Compound HMBA: Quantitative Differentiation Benchmark

CBHA was rationally designed to improve upon HMBA, the prototype hybrid polar differentiation inducer that required millimolar concentrations and caused dose-limiting thrombocytopenia in clinical trials [1]. In murine erythroleukemia (MEL) cell differentiation assays, CBHA is 2,000-fold more potent on a molar basis than HMBA (optimal differentiation concentration: CBHA ~4 μM vs. HMBA ~5 mM) [1][2]. This potency gain was achieved by replacing HMBA's flexible hexamethylene spacer with a rigid m-phenylacryloyl linker bearing two hydroxamic acid zinc-chelating groups, a structural innovation shared only with its congener SAHA but with a distinct cinnamic acid scaffold [1].

hexamethylene bisacetamide hybrid polar compound potency benchmark MEL cell differentiation

Priority Application Scenarios for N-Hydroxy-3-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)benzamide (CBHA) Based on Quantitative Differentiation Evidence


HDAC1-Preferential Epigenetic Reprogramming and Differentiation Studies

CBHA's 7-fold selectivity for HDAC1 over HDAC3—demonstrated in direct comparison with SAHA (2-fold) and SBHA (1.2-fold) using immunoprecipitated HDAC enzymes [1]—makes it the preferred tool compound for experimental designs requiring differential modulation of HDAC1-mediated gene regulation with reduced concurrent HDAC3 inhibition. This is particularly relevant for studies of hematopoietic differentiation, where HDAC1 and HDAC3 exert non-redundant functions in lineage commitment, and for epigenetic reprogramming protocols (e.g., SCNT, iPSC generation) where CBHA has been shown to outperform TSA in blastocyst development rate (22.7% vs. 15.4%) and pluripotency gene expression [2].

Neuroblastoma Xenograft and Pediatric Tumor In Vivo Pharmacology

CBHA is the only second-generation hybrid polar compound with published evidence of complete human neuroblastoma xenograft growth suppression as a single agent (200 mg/kg/day in SCID mice) alongside formal demonstration of synergistic efficacy with all-trans retinoic acid at sub-maximal doses (50–100 mg/kg + atRA 2.5 mg/kg) [3]. This dual evidence base—monotherapy completeness and combination synergy—positions CBHA as a high-priority procurement choice for in vivo neuroblastoma pharmacology programs, particularly those evaluating HDAC inhibitor–retinoid combination strategies.

Apoptosis Mechanism Studies Requiring Caspase-Dependent CD95/CD95L Pathway Engagement

CBHA induces apoptosis in 100% of tested human neuroblastoma cell lines (0.5–4.0 μM) via a CD95/CD95-ligand-dependent, caspase-mediated pathway that is fully blockable by Z-VAD-FMK [4]. This well-characterized, uniform apoptotic mechanism—documented with DNA fragmentation, sub-G₁ flow cytometry, and annexin V corroboration—makes CBHA a superior choice over HDAC inhibitors with less extensively mapped death receptor pathways for studies dissecting the intersection of chromatin remodeling and extrinsic apoptosis signaling.

Structural Biology and Medicinal Chemistry of Cinnamic Acid-Derived Hydroxamates

CBHA's m-carboxycinnamic acid scaffold—featuring a rigid phenyl-acryloyl spacer conjugated to dual hydroxamic acid zinc-binding groups—represents a structurally distinct chemotype within the hydroxamate HDAC inhibitor family, separate from the suberoylanilide (SAHA), sulfonamide (belinostat), and cyclic peptide (romidepsin) backbones [1]. Procurement for structure–activity relationship (SAR) campaigns, co-crystallography studies with HDAC1/HDAC3, or fragment-based design efforts benefits from CBHA's unique geometric constraints and its well-defined 7-fold HDAC1/HDAC3 selectivity ratio, which provides a quantitative benchmark for evaluating novel cinnamic acid-derived analogs.

Quote Request

Request a Quote for N-Hydroxy-3-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.